molecular formula C15H18N2O4 B8562122 tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

Cat. No.: B8562122
M. Wt: 290.31 g/mol
InChI Key: PWRZGUSUUZCMEQ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis, particularly in the protection of amino groups. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions are generally mild, and the process can be carried out under aqueous or anhydrous conditions .

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is used as a protecting group for amines. It is particularly valuable in peptide synthesis, where it helps to prevent unwanted side reactions .

Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various pharmaceuticals. It helps in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Industry: In the industrial sector, it is used in the production of various organic compounds, including those used in the manufacture of drugs and other chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate involves the formation of a stable carbamate protecting group. The tert-but

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

tert-butyl N-[(3S)-2,5-dioxo-3,4-dihydro-1H-1-benzazepin-3-yl]carbamate

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-11-8-12(18)9-6-4-5-7-10(9)16-13(11)19/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,20)/t11-/m0/s1

InChI Key

PWRZGUSUUZCMEQ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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